molecular formula C10H10F2O3 B7868850 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid

3-(2,2-Difluoroethoxy)-4-methylbenzoic acid

Cat. No.: B7868850
M. Wt: 216.18 g/mol
InChI Key: QHYGESXIUAVUFB-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoroethoxy group (-OCH₂CF₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the benzene ring. This structure combines lipophilic (methyl) and electron-withdrawing (difluoroethoxy) substituents, influencing its physicochemical properties, such as acidity (pKa ~3.5–4.0) and solubility (estimated logP ~2.1).

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYGESXIUAVUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 4-methylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to ensure selective substitution . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 3-(2,2-Difluoroethoxy)-4-carboxybenzoic acid, while reduction of the carboxylic acid group can produce 3-(2,2-Difluoroethoxy)-4-methylbenzyl alcohol .

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid exerts its effects is largely dependent on its interactions with molecular targets. The difluoroethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their structural differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid -OCH₂CF₂ (3), -CH₃ (4) C₁₀H₁₀F₂O₃ 216.18 Agrochemical intermediate
2,4-Difluoro-3-methoxybenzoic acid -F (2,4), -OCH₃ (3) C₈H₆F₂O₃ 188.13 Higher acidity (pKa ~2.8)
Penoxsulam -OCH₂CF₂ (3), sulfonamide, triazolopyrimidine C₁₆H₁₄F₃N₅O₅S 465.37 Herbicide (Viper™)
2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)benzoic acid -Cl (2), -SO₂CH₃ (4), -OCH₂CF₃ (3) C₁₁H₉ClF₃O₅S 348.70 High electron-withdrawing effects
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid -OCH₃ (3), complex ether-amide (4) C₁₇H₁₅NO₇ 345.31 7 H-bond acceptors, low logP

Substituent Impact Analysis :

  • Electron Effects: The difluoroethoxy group (-OCH₂CF₂) is more electron-withdrawing than methoxy (-OCH₃) due to fluorine’s electronegativity, lowering the pKa of the benzoic acid (enhanced acidity) compared to non-fluorinated analogues .
  • Bioactivity: Penoxsulam’s herbicidal activity highlights the role of the difluoroethoxy group in target binding, possibly inhibiting acetolactate synthase (ALS) in weeds .

Physicochemical and Toxicological Profiles

  • Solubility and logP : The difluoroethoxy group reduces water solubility compared to methoxy analogues but enhances metabolic stability. For example, 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid likely has a logP ~2.1, whereas 2,4-Difluoro-3-methoxybenzoic acid (logP ~1.5) is more hydrophilic due to fewer hydrophobic substituents .
  • Toxicity: Analogues like 3-({2-[(E)-(methoxyimino)(methylcarbamoyl)methyl]phenyl}methoxy)-4-methylbenzoic acid exhibit low acute toxicity (LD₅₀ >1000 mg/kg), suggesting similar safety profiles for difluoroethoxy-containing compounds .

Biological Activity

3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is a benzoic acid derivative characterized by the presence of a difluoroethoxy group and a methyl substituent on the benzene ring. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is C10H10F2O3C_{10}H_{10}F_2O_3 with a molecular weight of approximately 216.19 g/mol. The unique functional groups present in this compound enhance its lipophilicity and reactivity, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H10F2O3C_{10}H_{10}F_2O_3
Molecular Weight216.19 g/mol
Functional GroupsDifluoroethoxy, Methyl

The biological activity of 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is primarily attributed to its interaction with various enzymes and receptors. The difluoroethoxy group enhances binding affinity to specific molecular targets, potentially modulating their activity. This can lead to significant biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Alteration of Cellular Signaling : It may affect signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Cytotoxicity and Antiproliferative Effects

Initial investigations into the cytotoxic effects of this compound reveal that it may exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, studies involving human foreskin fibroblasts and cancer cell lines (such as Hep-G2) demonstrated low cytotoxicity at certain concentrations, indicating a potential therapeutic window for anticancer applications .

Proteasome and Lysosomal Pathway Modulation

The compound has been studied for its ability to enhance the activity of the proteasome and lysosomal pathways, which are crucial for protein degradation and cellular homeostasis. In vitro assays showed that it could significantly activate cathepsins B and L, enzymes involved in these pathways .

Case Studies

Several studies have evaluated the biological activity of benzoic acid derivatives:

  • Study on Protein Degradation Pathways : A study investigating benzoic acid derivatives found that certain compounds significantly enhanced the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) activities in human fibroblasts .
  • Antimicrobial Efficacy : Research demonstrated that similar benzoic acid derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a promising lead for developing new antimicrobial agents.

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